molecular formula C17H26N2O3S B5406040 2-METHYL-N-(2-METHYLPROPYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE

2-METHYL-N-(2-METHYLPROPYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B5406040
M. Wt: 338.5 g/mol
InChI Key: WMZKAOIEMIRGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-N-(2-METHYLPROPYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(2-METHYLPROPYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, sulfonylation, and the introduction of the piperidine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzamide core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(2-METHYLPROPYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is often crucial for binding to these targets, while the piperidine moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHYLPROPYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE
  • 2-METHYL-N-(2-METHYLPROPYL)-5-(PIPERIDINE-1-SULFONYL)BENZOATE

Uniqueness

2-METHYL-N-(2-METHYLPROPYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13(2)12-18-17(20)16-11-15(8-7-14(16)3)23(21,22)19-9-5-4-6-10-19/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZKAOIEMIRGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.